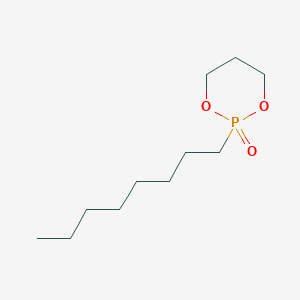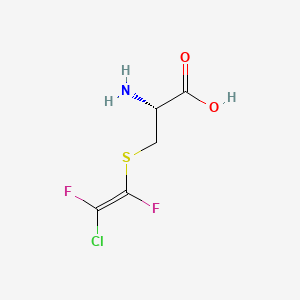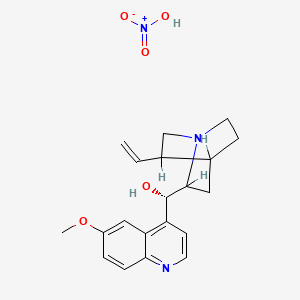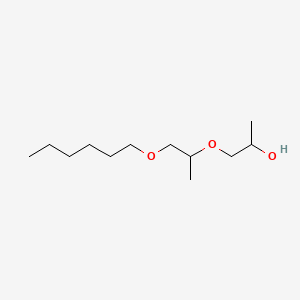
4-Isopropylbenzyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropylbenzyl phenylacetate is an organic compound with the molecular formula C18H20O2. It is an ester formed from the reaction of 4-isopropylbenzyl alcohol and phenylacetic acid. This compound is known for its aromatic properties and is used in various applications, including fragrances and flavorings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropylbenzyl phenylacetate typically involves the esterification of 4-isopropylbenzyl alcohol with phenylacetic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
[ \text{4-Isopropylbenzyl alcohol} + \text{Phenylacetic acid} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Isopropylbenzyl phenylacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Isopropylbenzyl phenylacetic acid.
Reduction: 4-Isopropylbenzyl alcohol and phenylmethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Isopropylbenzyl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the production of fragrances, flavorings, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of 4-isopropylbenzyl phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid, which can then interact with various enzymes and receptors in the body. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its biological activity.
Comparación Con Compuestos Similares
Cumyl alcohol (4-isopropylbenzyl alcohol): Shares the same aromatic ring structure but lacks the ester group.
Phenylacetic acid: Contains the phenylacetic acid moiety but lacks the 4-isopropylbenzyl group.
Uniqueness: 4-Isopropylbenzyl phenylacetate is unique due to its combination of the 4-isopropylbenzyl group and the phenylacetic acid ester. This unique structure imparts specific aromatic properties and potential biological activities that are not present in its individual components.
Propiedades
Número CAS |
94087-24-8 |
|---|---|
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
(4-propan-2-ylphenyl)methyl 2-phenylacetate |
InChI |
InChI=1S/C18H20O2/c1-14(2)17-10-8-16(9-11-17)13-20-18(19)12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3 |
Clave InChI |
YLYZPMRGUDMETE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)COC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


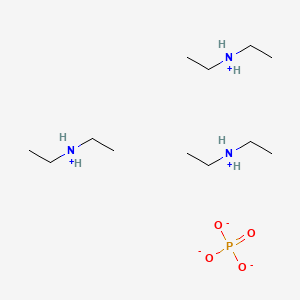
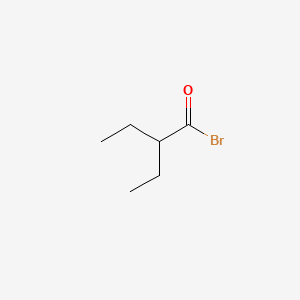
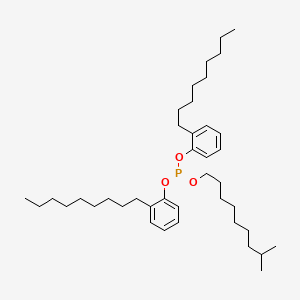
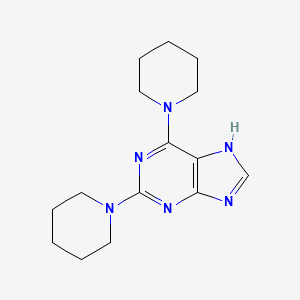


![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)
